Levonorgestrel butyrate
Overview
Description
It was developed by the World Health Organization in collaboration with the Contraceptive Development Branch of the National Institute of Child Health and Human Development as a long-acting injectable contraceptive . This compound acts as a prodrug of levonorgestrel in the body, meaning it is converted into the active form, levonorgestrel, after administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levonorgestrel butyrate is synthesized through the esterification of levonorgestrel with butyric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include:
Reactants: Levonorgestrel and butyric acid
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Anhydrous conditions to prevent hydrolysis
Temperature: Elevated temperatures to drive the reaction to completion
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The process includes:
Reactant Preparation: Purification of levonorgestrel and butyric acid
Reaction Setup: Use of industrial reactors with temperature and pressure control
Purification: Crystallization and filtration to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions: Levonorgestrel butyrate undergoes various chemical reactions, including:
Hydrolysis: Conversion back to levonorgestrel and butyric acid in the presence of water and an acid or base catalyst.
Oxidation: Oxidative degradation can occur under harsh conditions, leading to the formation of various oxidation products.
Substitution: Ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water
Oxidation: Strong oxidizing agents like potassium permanganate
Substitution: Nucleophilic reagents under controlled conditions
Major Products:
Hydrolysis: Levonorgestrel and butyric acid
Oxidation: Various oxidized derivatives of levonorgestrel
Substitution: Derivatives with substituted ester groups
Scientific Research Applications
Levonorgestrel butyrate has several scientific research applications, including:
Contraceptive Research: Used as a long-acting injectable contraceptive for women.
Hormonal Studies: Investigated for its effects on hormone regulation and reproductive health.
Drug Delivery Systems: Studied for its potential in sustained-release drug delivery systems, including microneedles and implants.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in the body.
Mechanism of Action
Levonorgestrel butyrate exerts its effects by being converted into levonorgestrel in the body. Levonorgestrel binds to progesterone and androgen receptors, inhibiting the release of gonadotropin-releasing hormone from the hypothalamus . This leads to the suppression of the luteinizing hormone surge, preventing ovulation and thereby acting as a contraceptive . Additionally, it thickens cervical mucus, making it difficult for sperm to enter the uterus .
Comparison with Similar Compounds
- Levonorgestrel
- Norgestrel
- Desogestrel
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-4-7-23(27)28-25(6-3)15-13-22-21-10-8-17-16-18(26)9-11-19(17)20(21)12-14-24(22,25)5-2/h3,16,19-22H,4-5,7-15H2,1-2H3/t19-,20+,21+,22-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLGCALNRZIDS-AYEDEZQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166916 | |
Record name | (17alpha)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86679-33-6 | |
Record name | (17α)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86679-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levonorgestrel butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086679336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (17alpha)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-ethyl-17α-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVONORGESTREL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L929CBB126 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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